N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O/c27-19(16-5-4-8-21-13-16)24-17-14-22-20(23-15-17)26-11-9-25(10-12-26)18-6-2-1-3-7-18/h1-8,13-15H,9-12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDVGCFXKKZKSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate starting materials under reflux conditions in the presence of a base such as potassium carbonate in acetonitrile.
Introduction of the phenylpiperazine moiety: This step involves the alkylation of the pyrimidine ring with a phenylpiperazine derivative under reflux conditions.
Formation of the nicotinamide group: The final step involves the reaction of the intermediate compound with nicotinic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl or pyrimidine rings, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying biological processes involving acetylcholinesterase.
Mechanism of Action
The mechanism of action of N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide involves its interaction with acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cognitive function and memory . The compound acts as a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Patent Literature
and describe pyridine-3-carboxamide derivatives with varying substituents and biological activities:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Diversity: The target compound’s 4-phenylpiperazine group distinguishes it from ’s indan-substituted analogs (A.3.32–A.3.39), which prioritize lipophilic indan/difluoromethyl groups for mitochondrial targeting . ’s quinoline-pyrimidine hybrid incorporates a tetrahydrofuran-3-yloxy group, likely influencing solubility and steric interactions .
Biological Targets :
- The compound’s P2X antagonism contrasts with ’s Complex II inhibitors, highlighting divergent mechanisms (purinergic signaling vs. mitochondrial electron transport chain disruption) .
Structural Modifications and Pharmacokinetics: Replacement of pyrimidine with tetrahydropyran () may alter ring flexibility and bioavailability . Difluoromethyl groups () are known to enhance metabolic stability compared to phenylpiperazine, which may undergo oxidative metabolism .
Functional Implications of Substituents
- Piperazine vs. Indan Groups : Piperazine moieties are often utilized for receptor binding due to their basic nitrogen atoms, whereas indan groups in ’s compounds likely enhance membrane permeability and target engagement in hydrophobic environments (e.g., mitochondrial membranes) .
- Heterocyclic Cores: Pyrimidine (target compound) vs. quinoline () cores may influence π-π stacking interactions with biological targets, affecting potency and selectivity .
Biological Activity
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide is a compound that has attracted considerable attention in medicinal chemistry due to its potential therapeutic applications, particularly as an acetylcholinesterase (AChE) inhibitor. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
1. Chemical Structure and Properties
The compound is characterized by the following structural features:
- Pyridine and Pyrimidine Rings : These heterocyclic structures contribute to the compound's biological activity.
- Phenylpiperazine Moiety : This component is crucial for its interaction with biological targets.
Molecular Formula : C₁₉H₁₉N₅O
Molecular Weight : 365.5 g/mol
The primary biological activity of this compound revolves around its role as an acetylcholinesterase inhibitor .
2.1 Target of Action
- Acetylcholinesterase (AChE) : The compound inhibits AChE, leading to increased levels of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission.
2.2 Biochemical Pathways
Inhibition of AChE results in:
- Increased acetylcholine concentration.
- Enhanced signaling in cholinergic neurons, which is critical for cognitive functions and memory.
3. Pharmacological Effects
Research indicates that this compound has several pharmacological properties relevant to neurodegenerative diseases:
3.1 Neuroprotective Effects
Studies have shown that compounds similar to N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine derivatives exhibit neuroprotective effects, making them potential candidates for treating conditions like Alzheimer's disease.
3.2 Cytotoxic Activity
In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing the phenylpiperazine moiety have shown significant antiproliferative activity against human cancer cell lines, including:
- Human pancreatic adenocarcinoma (DAN-G)
- Human lung carcinoma (A-427)
Table 1 summarizes the IC50 values of these compounds against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | DAN-G | 1.21 |
| Compound B | A-427 | 1.66 |
| N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine | LCLC-103H | 0.73 |
4.1 Synthesis and Evaluation
A study focused on the synthesis of various N-(2-(4-phenylpiperazin-1-y)pyrimidine) derivatives found that modifications to the piperazine ring significantly influenced AChE inhibitory activity .
4.2 Structure–Activity Relationship (SAR)
Research into the SAR of related compounds has revealed that:
- The presence of electron-donating groups enhances inhibitory potency.
Table 2 presents a summary of structure–activity relationships observed:
| Substituent | Activity Level | Remarks |
|---|---|---|
| Electron-donating groups | High | Increased AChE inhibition |
| Bulky substituents | Moderate | Altered binding affinity |
5. Conclusion
This compound is a promising compound in medicinal chemistry, particularly for its role as an acetylcholinesterase inhibitor with potential applications in treating neurodegenerative diseases and certain cancers. Ongoing research into its mechanisms and modifications will likely yield further insights into its therapeutic potential.
Q & A
Basic Research Questions
Q. How can the purity of N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide derivatives be effectively assessed during synthesis?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is the standard method. For example, derivatives synthesized in studies achieved purities >98% using reverse-phase C18 columns and gradients of acetonitrile/water with 0.1% trifluoroacetic acid as the mobile phase . Confirmation via ESI-MS and NMR further validates purity.
Q. What are optimal reaction conditions for synthesizing derivatives with modifications at the pyrimidine-5-carboxamide moiety?
- Methodological Answer: Coupling reactions using TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) in dichloromethane at 0°C to room temperature yield target compounds efficiently. For instance, compound 13a (58% yield) was synthesized under these conditions, followed by purification via silica gel column chromatography .
Q. How should researchers resolve discrepancies in H NMR data for novel analogs?
- Methodological Answer: Ensure deuterated solvents (e.g., DMSO-d6) are used for consistency. Assign peaks by comparing coupling constants and integration values to structurally similar derivatives (e.g., pyrimidine protons typically resonate at δ 8.80 ppm in DMSO-d6 ). Cross-reference with C NMR and IR spectroscopy (e.g., C=O stretches at ~1630 cm) to confirm functional groups .
Advanced Research Questions
Q. What computational or experimental approaches are recommended for analyzing π-π stacking interactions in crystallized derivatives?
- Methodological Answer: X-ray crystallography using SHELXL for refinement (e.g., centroid-centroid distances of 3.794 Å observed between benzene and pyridine rings in related compounds ). Pair with software like Mercury (CCDC) to visualize stacking and hydrogen-bonding networks. For computational studies, DFT calculations (e.g., B3LYP/6-31G*) can model electronic interactions .
Q. How can substituent effects on the phenylpiperazine ring influence biological activity?
- Methodological Answer: Conduct structure-activity relationship (SAR) studies by synthesizing analogs with electron-withdrawing (e.g., nitro, trifluoromethyl) or electron-donating groups. For example, nitro groups at the 2-position of the phenyl ring (as in 6l , 6m ) may enhance receptor binding affinity, while morpholine-carbonyl substituents improve solubility . Validate via in vitro assays (e.g., enzyme inhibition).
Q. What strategies mitigate low yields in multi-step syntheses of pyrimidine-5-carboxamide derivatives?
- Methodological Answer: Optimize reaction stoichiometry (e.g., 1.5 equivalents of TBTU relative to the carboxylic acid ). Use protecting groups (e.g., tert-butyloxycarbonyl) for amine intermediates to prevent side reactions. Monitor intermediates via TLC and employ flash chromatography for purification. Yields can improve from 28% to >60% with iterative optimization .
Q. How should researchers address contradictory data in biological activity across structurally similar analogs?
- Methodological Answer: Perform dose-response curves and statistical analysis (e.g., IC values with 95% confidence intervals). Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). For example, discrepancies in antimicrobial activity may arise from assay-specific thresholds or off-target effects .
Methodological Tables
Table 1: Key Synthetic Parameters for Selected Derivatives
| Compound | Yield (%) | Purity (HPLC) | Key Substituents | Reference |
|---|---|---|---|---|
| 6l | 40 | 98.97% | 4-Acetyl-2-nitro | |
| 13a | 58 | 98.64% | Trifluoromethyl | |
| 12c | 38 | 95.09% | Morpholine-carbonyl |
Table 2: Spectral Data for Structural Confirmation
| Technique | Key Peaks/Features | Example (Compound 13a ) | Reference |
|---|---|---|---|
| H NMR | δ 8.82 (pyrimidine H) | DMSO-d6, 600 MHz | |
| IR | 1632 cm (C=O) | KBr pellet | |
| ESI-MS | [M+H]: 657.2398 | Calculated: 657.2391 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
